2-Cyclopropyl-N-[(pyridin-4-YL)methyl]-5H,6H,7H-cyclopenta[D]pyrimidin-4-amine
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Overview
Description
2-Cyclopropyl-N-[(pyridin-4-YL)methyl]-5H,6H,7H-cyclopenta[D]pyrimidin-4-amine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridinylmethyl group, and a cyclopentapyrimidine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-N-[(pyridin-4-YL)methyl]-5H,6H,7H-cyclopenta[D]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentapyrimidine Core: This step involves the cyclization of appropriate precursors to form the cyclopentapyrimidine ring system. Reagents such as cyclopentanone and guanidine derivatives are often used under acidic or basic conditions to facilitate cyclization.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.
Attachment of the Pyridinylmethyl Group: This step involves the alkylation of the cyclopentapyrimidine core with a pyridinylmethyl halide (e.g., pyridin-4-ylmethyl chloride) under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-N-[(pyridin-4-YL)methyl]-5H,6H,7H-cyclopenta[D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Pyridin-4-ylmethyl halides, bases like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-Cyclopropyl-N-[(pyridin-4-YL)methyl]-5H,6H,7H-cyclopenta[D]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biological Studies: Researchers study the compound’s effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound is used as a tool to probe biological pathways and molecular interactions, aiding in the discovery of new biological targets.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-[(pyridin-4-YL)methyl]-5H,6H,7H-cyclopenta[D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and are also investigated for their potential as kinase inhibitors.
Pyrrolo[3,2-d]pyrimidine Derivatives: These compounds have a pyrrolo-pyrimidine structure and exhibit similar biological activities.
N-(pyridin-2-yl)pyrimidin-2-amine Derivatives: These compounds contain a pyridinyl-pyrimidine core and are studied for their therapeutic potential.
Uniqueness
2-Cyclopropyl-N-[(pyridin-4-YL)methyl]-5H,6H,7H-cyclopenta[D]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl group, in particular, contributes to its stability and ability to interact with molecular targets in a specific manner, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-cyclopropyl-N-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-2-13-14(3-1)19-15(12-4-5-12)20-16(13)18-10-11-6-8-17-9-7-11/h6-9,12H,1-5,10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMYGBJKUCRVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2NCC3=CC=NC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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